molecular formula C15H17Br2FO2S2 B572752 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate CAS No. 1237479-38-7

2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate

Cat. No.: B572752
CAS No.: 1237479-38-7
M. Wt: 472.225
InChI Key: SOEJTOAKIMQIGL-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Compared to other similar compounds, 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern and electronic properties. Similar compounds include:

These compounds share similar synthetic routes and applications but differ in their electronic properties and reactivity due to the different substituents on the thiophene ring .

Properties

IUPAC Name

2-ethylhexyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Br2FO2S2/c1-3-5-6-8(4-2)7-20-15(19)12-10(18)9-11(21-12)14(17)22-13(9)16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEJTOAKIMQIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=C(C2=C(SC(=C2S1)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Br2FO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729406
Record name 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237479-39-8
Record name 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the role of 2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate in organic solar cells?

A1: this compound frequently serves as an acceptor building block in conjugated polymers designed for organic photovoltaic devices [, ]. These polymers, when blended with electron acceptor materials like PC71BM, form the active layer of organic solar cells. The this compound unit contributes to desirable properties like:

  • Tuning the energy levels: It influences the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, crucial for efficient charge separation and voltage generation in the solar cell [].
  • Broadening light absorption: Its incorporation can broaden the absorption spectrum of the polymer, enhancing light harvesting in the visible and near-infrared regions [].
  • Influencing morphology: It affects the polymer's self-assembly and its interaction with the electron acceptor material, impacting the active layer's morphology and ultimately the device performance [].

Q2: How does the structure of a conjugated polymer containing this compound influence its photovoltaic performance?

A2: The structure of the conjugated polymer significantly impacts its photovoltaic properties. For instance, a study investigating the impact of different side chain topologies on alkoxyphenylthiophene-substituted benzodithiophene polymers found significant changes in photophysical and photovoltaic characteristics []. Although the specific role of this compound wasn't solely investigated, this research highlights how structural modifications in the polymer backbone and side chains can influence factors like:

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